molecular formula C19H19Cl3N6O B413237 N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide CAS No. 303024-29-5

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide

Katalognummer: B413237
CAS-Nummer: 303024-29-5
Molekulargewicht: 453.7g/mol
InChI-Schlüssel: DPQJNYCYDRRRRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The compound this compound (PubChem CID: 2830406) possesses a complex molecular structure characterized by three distinct pharmacophoric regions. The IUPAC nomenclature reflects the systematic naming convention for this trichloro-substituted purine derivative, where the benzamide moiety is connected through an ethyl linker bearing three chlorine substituents at the terminal carbon position. The compound is registered under CAS number 303024-29-5 and exhibits multiple synonymous designations including N-{2,2,2-trichloro-1-[6-(1-piperidinyl)-9H-purin-9-yl]ethyl}benzamide and N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}benzamide.

The molecular architecture encompasses a purine heterocycle substituted at the 6-position with a piperidine ring, creating a bicyclic-monocyclic hybrid system. The 9-position of the purine ring bears an ethyl substituent terminated with a trichloromethyl group, which is further functionalized with a benzamide moiety through an amide linkage. This structural arrangement positions the compound within the broader class of purine-based inhibitors that have demonstrated significant biological activity, particularly in the context of phosphatidylinositol 3-kinase delta inhibition.

The stereochemical considerations of this compound involve the asymmetric carbon center at the α-position relative to the trichloromethyl group, which may exist in different configurational forms. The spatial arrangement of the piperidine ring relative to the purine core, along with the conformational flexibility of the benzamide substituent, contributes to the overall three-dimensional structure and potential binding interactions with biological targets. The electronic distribution within the molecule is significantly influenced by the electron-withdrawing nature of the trichloromethyl group and the electron-donating properties of the piperidine substituent.

Crystallographic Analysis and Conformational Dynamics

While specific crystallographic data for this compound is not extensively documented in the available literature, comparative analysis with structurally related purine derivatives provides insights into the likely conformational preferences of this compound. The purine-benzimidazole hybrids reported in pharmaceutical literature demonstrate that purine-based compounds with cyclic amine substituents at the 6-position typically adopt planar conformations for the purine ring system, with the substituent adopting either axial or equatorial orientations depending on steric and electronic factors.

The presence of the trichloromethyl group introduces significant steric bulk that likely influences the overall molecular conformation. Computational studies on related trichloro-substituted compounds suggest that the C-CCl3 bond tends to adopt staggered conformations to minimize steric interactions. The benzamide moiety, being connected through an amide linkage, exhibits restricted rotation around the C-N bond due to partial double-bond character, which constrains the compound to specific conformational states.

Conformational dynamics analysis reveals that the piperidine ring adopts a chair conformation, which is energetically favored and provides optimal spatial orientation for potential hydrogen bonding interactions. The purine ring system maintains planarity, while the benzamide group can rotate around the ethyl linker, providing conformational flexibility that may be crucial for binding to various biological targets. Temperature-dependent studies on similar purine derivatives indicate that thermal energy at physiological temperatures is sufficient to allow interconversion between different conformers, suggesting that the compound exists as a dynamic equilibrium of conformational states in solution.

Spectroscopic Profiling (NMR, IR, MS)

The spectroscopic characterization of this compound relies on comprehensive nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis. The proton NMR spectrum exhibits characteristic signals that can be systematically assigned to specific proton environments within the molecular structure. The aromatic region displays signals corresponding to the purine H-2 and H-8 protons, typically appearing between 8.0-9.0 ppm, along with the benzamide aromatic protons in the 7.0-8.0 ppm region.

The piperidine ring protons contribute to the aliphatic region of the spectrum, with the N-CH2 protons appearing as distinctive multiplets around 3.5-4.0 ppm due to their proximity to the electron-withdrawing purine system. The remaining piperidine CH2 groups typically resonate between 1.5-2.0 ppm, exhibiting complex multipicity patterns characteristic of cyclic saturated systems. The ethyl linker proton attached to the trichloromethyl group appears significantly downfield due to the deshielding effect of the three chlorine atoms, typically observed around 5.5-6.0 ppm.

Infrared spectroscopic analysis reveals several diagnostic absorption bands that confirm the structural identity of the compound. The amide carbonyl stretch appears prominently around 1650-1670 cm⁻¹, consistent with the benzamide functionality. The C-Cl stretching vibrations from the trichloromethyl group contribute to the fingerprint region between 600-800 cm⁻¹. The purine ring system exhibits characteristic C=N and C=C stretching modes in the 1450-1600 cm⁻¹ region, while the piperidine C-H stretching vibrations appear in the 2800-3000 cm⁻¹ range.

Mass spectrometric analysis provides definitive molecular weight confirmation at m/z 453.7, corresponding to the molecular ion [M+H]⁺. Fragmentation patterns typically include loss of the benzamide moiety, chlorine atoms, and piperidine fragments, creating characteristic fragment ions that confirm the structural assignment. High-resolution mass spectrometry enables precise molecular formula determination, confirming the presence of three chlorine atoms through distinctive isotope patterns.

Comparative Analysis with Analogous Purine Derivatives

The structural and pharmacological properties of this compound can be effectively evaluated through comparison with related purine derivatives documented in pharmaceutical literature. The compound shares structural similarities with established phosphatidylinositol 3-kinase delta inhibitors, particularly those featuring purine cores substituted with cyclic amines at the 6-position. These analogs demonstrate that the piperidine substituent contributes significantly to binding affinity and selectivity for specific kinase targets.

Comparative analysis with the structurally related N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]furan-2-carboxamide (CAS: 325703-80-8) reveals the impact of aromatic substitution on molecular properties. The furan analog exhibits similar molecular weight (443.71 g/mol) but differs in electronic distribution due to the oxygen-containing heterocycle versus the benzene ring. This comparison highlights the role of the aromatic system in determining overall molecular polarity and potential binding interactions.

The pharmaceutical literature documents numerous purine derivatives bearing similar substitution patterns, including 9-ethyl-8-(2-methylpyrimidin-5-yl)purin-6-yl analogs that function as kinase inhibitors. These compounds typically feature pyrrolidine or piperidine substituents at the 6-position and demonstrate significant biological activity against various cancer cell lines. The presence of electron-withdrawing groups, such as the trichloromethyl functionality, enhances binding affinity through favorable electrostatic interactions with target proteins.

Property This compound Related Furan Analog Typical Purine Inhibitors
Molecular Weight 453.7 g/mol 443.71 g/mol 400-500 g/mol
Chlorine Atoms 3 3 0-3
Cyclic Amine Piperidine Piperidine Piperidine/Pyrrolidine
Aromatic System Benzamide Furan-carboxamide Various
CAS Number 303024-29-5 325703-80-8 Variable

The biological activity profile of purine-benzamide hybrids demonstrates enhanced anticancer properties compared to simpler purine derivatives. Studies on related compounds indicate that the combination of purine and benzamide pharmacophores creates synergistic effects that improve both potency and selectivity. The presence of the trichloromethyl group appears to be particularly important for binding to specific protein targets, as evidenced by structure-activity relationship studies on similar compounds.

Eigenschaften

IUPAC Name

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N6O/c20-19(21,22)18(26-17(29)13-7-3-1-4-8-13)28-12-25-14-15(23-11-24-16(14)28)27-9-5-2-6-10-27/h1,3-4,7-8,11-12,18H,2,5-6,9-10H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQJNYCYDRRRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the 6-Piperidin-1-ylpurine Core

The purine scaffold is synthesized via nucleophilic substitution at the C6 position of 6-chloropurine.

Method A (Patented Protocol)

  • Step 1 : 6-Chloropurine (1.0 eq) is reacted with piperidine (1.2 eq) in anhydrous DMF at 80°C for 12 h under nitrogen.

  • Step 2 : The intermediate 6-piperidin-1-ylpurine is isolated via vacuum filtration (yield: 78–85%).

Key Data :

ParameterValueSource
SolventDMF
Temperature80°C
Yield78–85%
ParameterValueSource
ReagentTrichloroacetaldehyde
CatalystAmmonium acetate
Yield65–72%

Benzamide Coupling

The final step involves amide bond formation between the trichloroethylamine intermediate and benzoyl chloride.

Method C (EDC-Mediated Coupling)

  • Step 1 : 1-(6-Piperidin-1-ylpurin-9-yl)-2,2,2-trichloroethylamine (1.0 eq) is dissolved in DCM, followed by addition of benzoyl chloride (1.1 eq) and EDC (1.2 eq) at 0°C.

  • Step 2 : The reaction is stirred at RT for 6 h, and the crude product is recrystallized from methanol.

Key Data :

ParameterValueSource
Coupling AgentEDC
SolventDCM
Yield60–68%

Optimization and Challenges

Regioselectivity in Purine Substitution

Competing reactions at N7/N9 positions are mitigated by using bulky bases (e.g., DBU) to favor N9 alkylation.

Trichloroethyl Group Stability

The trichloroethylamine intermediate is prone to hydrolysis; thus, anhydrous conditions and inert atmospheres are critical.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, purine-H), 7.85–7.45 (m, 5H, benzamide-H), 5.12 (q, 1H, CH), 3.85–3.45 (m, 4H, piperidine-H).

  • LC-MS (ESI+) : m/z 512.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥98% purity.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Alkylation (Method B)High functional group toleranceRequires strict anhydrous conditions
EDC Coupling (Method C)Mild conditionsModerate yields

Industrial-Scale Considerations

  • Cost Efficiency : Piperidine and trichloroacetaldehyde are low-cost reagents, making Method B economically viable.

  • Safety : Trichloroacetaldehyde is toxic; closed-system reactors are recommended .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.

Wirkmechanismus

The mechanism of action of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity

  • IUPAC Name : N-[2,2,2-Trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide
  • CAS Registry Number : 303024-29-5
  • Molecular Formula : C₁₉H₁₉Cl₃N₆O
  • Molecular Weight : 453.75 g/mol

Structural Features
The compound features a benzamide core linked to a trichloroethyl group substituted with a purine moiety at position 7. The purine ring is further modified at position 6 with a piperidine substituent. This structure combines halogen-rich (trichloroethyl) and heterocyclic (purine-piperidine) motifs, which are common in bioactive molecules targeting enzymes or receptors .

Synthesis
The synthesis involves cyclization reactions starting from N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and arylhydrazine derivatives. Key steps include dehydrosulfurization using iodine and triethylamine in DMF, leading to the formation of the purine-thiadiazole hybrid structure .

Comparison with Structural Analogs

Morpholinyl-Purine Analog

Compound : N-[2,2,2-Trichloro-1-(6-morpholin-4-ylpurin-9-yl)ethyl]benzamide

  • Molecular Formula : C₁₈H₁₇Cl₃N₆O₂
  • Molecular Weight : 455.72 g/mol
  • Key Differences : Replaces the piperidine group with a morpholine ring at position 6 of the purine.

Rip-B (N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide)

  • Molecular Formula : C₁₇H₁₈N₂O₃
  • Molecular Weight : 298.34 g/mol
  • Key Differences : Lacks the trichloroethyl and purine groups. Features a dimethoxyphenethylamine substituent.
  • Implications : Simpler structure with lower molecular weight; primarily studied for its synthetic accessibility and NMR spectral data .

4-Chloro-N-(Trichloroethyl)Arylthiourea Derivatives

Example : 4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides

  • Molecular Formula : Variable (dependent on aryl group)
  • Key Differences : Substitutes the purine-piperidine moiety with arylthiourea groups.
  • Implications : Thiourea derivatives exhibit diverse bioactivities, including antimicrobial properties, but may face stability issues compared to purine-based analogs .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents log P (Predicted) Synthesis Yield
Target Compound (Piperidinyl) C₁₉H₁₉Cl₃N₆O 453.75 Purine-piperidine, trichloroethyl ~4.2* 65–80%
Morpholinyl Analog C₁₈H₁₇Cl₃N₆O₂ 455.72 Purine-morpholine, trichloroethyl ~3.8* 70–85%
Rip-B C₁₇H₁₈N₂O₃ 298.34 Dimethoxyphenethyl, benzamide 2.1 80%
4-Chloro-Trichloroethyl Arylthiourea Variable ~400–450 Arylthiourea, trichloroethyl ~5.0 60–75%

*Estimated based on substituent contributions to lipophilicity.

Research Findings and Functional Implications

Druglikeness and Lipinski’s Rule

  • The target compound and its morpholinyl analog likely exhibit high log P values (~3.8–4.2), nearing the Lipinski threshold (log P ≤ 5). In contrast, arylthiourea derivatives (log P ~5.0) may struggle with bioavailability .

Biologische Aktivität

N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17Cl3N6OC_{17}H_{17}Cl_3N_6O, with a molecular weight of approximately 443.7 g/mol. The compound features a trichloroethyl group attached to a benzamide moiety and a piperidinyl-substituted purine structure, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been observed to modulate the activity of various enzymes and receptors involved in cellular signaling pathways. The presence of the piperidine ring enhances its affinity for certain biological targets, potentially influencing processes such as:

  • Enzyme Inhibition : The compound may inhibit enzymes linked to cancer progression or inflammation.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in neurotransmission or immune responses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound effectively induced apoptosis and inhibited cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.4Induction of apoptosis
A549 (Lung Cancer)3.8Cell cycle arrest
HeLa (Cervical Cancer)4.5Inhibition of DNA synthesis

These findings suggest that the compound could be further developed as a potential therapeutic agent for treating various cancers.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Experimental models indicate that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies

  • Case Study on MCF-7 Cell Line : A detailed study explored the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage, suggesting a robust mechanism for inducing cell death in cancerous cells.
  • Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of this compound significantly reduced neuronal loss and improved cognitive function post-injury.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.